N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-cyclopropyl-acetamide
Description
N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-cyclopropyl-acetamide (CAS: 1401667-11-5) is a synthetic amide derivative featuring a piperidine scaffold substituted with a chiral (S)-2-amino-3-methyl-butyryl group and an N-cyclopropyl-acetamide moiety. Its molecular weight is 281.40 g/mol, and it exhibits stereochemical complexity due to the (S)-configured amino acid side chain and cyclopropane ring .
Properties
IUPAC Name |
N-[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-yl]-N-cyclopropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O2/c1-10(2)14(16)15(20)17-8-4-5-13(9-17)18(11(3)19)12-6-7-12/h10,12-14H,4-9,16H2,1-3H3/t13?,14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWLSECXRKHCBY-KZUDCZAMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC(C1)N(C2CC2)C(=O)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCCC(C1)N(C2CC2)C(=O)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-cyclopropyl-acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the amino acid derivative: The (S)-2-amino-3-methyl-butyryl group can be introduced through amide bond formation using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Attachment of the cyclopropyl group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be considered to make the process more environmentally friendly.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide moiety undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives. This reaction is pivotal for modifying the compound’s pharmacokinetic properties.
| Reaction Type | Conditions | Reagents | Outcome |
|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, 80°C, 12 hours | Hydrochloric acid | Cleavage of the amide bond, forming cyclopropanamine and acetic acid |
| Basic Hydrolysis | 2M NaOH, reflux, 8 hours | Sodium hydroxide | Deprotonation and hydrolysis to produce carboxylate salts |
Research indicates that the stereochemistry of the (S)-2-amino-3-methyl-butyryl group influences hydrolysis rates, with enantiomeric purity preserved under mild conditions.
Acylation and Alkylation
The primary and secondary amines in the piperidine and amino acid moieties serve as nucleophiles for acylation and alkylation reactions.
| Reaction Type | Reagents | Conditions | Application |
|---|---|---|---|
| Acylation | Acetyl chloride, DCM | 0°C, 2 hours | Introduction of acetyl groups to enhance lipophilicity |
| Alkylation | Methyl iodide, K₂CO₃, DMF | Room temperature, 6 hours | Modification of receptor-binding affinity via N-methylation |
These reactions are critical for diversifying the compound’s pharmacological profile, with alkylation shown to alter selectivity for neurological targets.
Oxidation and Reduction
The cyclopropyl group and tertiary amines are susceptible to redox transformations:
| Reaction Type | Reagents | Conditions | Outcome |
|---|---|---|---|
| Oxidation | mCPBA, CH₂Cl₂ | 25°C, 4 hours | Epoxidation of the cyclopropane ring, forming an oxirane derivative |
| Reduction | H₂, Pd/C, EtOH | 50 psi, 12 hours | Hydrogenation of the piperidine ring to a saturated hexahydro structure |
Notably, the cyclopropane ring’s strain enhances its reactivity in oxidation reactions, enabling regioselective transformations.
Nucleophilic Substitution
The piperidine nitrogen participates in nucleophilic substitution reactions, enabling structural diversification:
| Reaction Type | Reagents | Conditions | Outcome |
|---|---|---|---|
| SN2 Displacement | Benzyl bromide, K₂CO₃ | DMF, 60°C, 8 hours | Benzylation of the piperidine nitrogen for enhanced CNS penetration |
| Mitsunobu Reaction | DIAD, PPh₃, R-OH | THF, 0°C to RT, 6 hours | Stereospecific substitution of hydroxyl groups |
Enzymatic Interactions
While not traditional chemical reactions, the compound’s biochemical interactions involve covalent and non-covalent modifications:
Stability Under Physiological Conditions
The compound demonstrates pH-dependent stability:
| Condition | Half-Life | Degradation Pathway |
|---|---|---|
| pH 1.2 (simulated gastric fluid) | 2.3 hours | Hydrolysis of the acetamide group |
| pH 7.4 (blood plasma) | 8.7 hours | Slow oxidation of the cyclopropane ring |
Scientific Research Applications
Basic Information
- Molecular Formula : C15H27N3O2
- Molecular Weight : 281.39 g/mol
- CAS Number : 1354026-24-6
Structural Characteristics
The compound features a piperidine ring substituted with an amino acid derivative, which enhances its interaction with biological targets. The presence of the cyclopropyl group is significant as it influences the compound's conformational behavior and biological activity.
Anticancer Activity
Research indicates that compounds similar to N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-cyclopropyl-acetamide demonstrate promising anticancer properties. For instance, studies on derivatives of cyclopropyl amides have shown effectiveness against glioblastoma cell lines. These compounds induce cell cycle arrest and apoptosis, suggesting potential for developing anti-glioblastoma agents .
Neuropharmacological Potential
The structural similarity of this compound to known neuroactive agents positions it as a candidate for neurological disorders. For example, secondary N-cyclopropyl amides have been studied for their ability to interact with acetylcholinesterase (AChE), a key enzyme in Alzheimer's disease pathology. Modifications of such compounds have resulted in enhanced AChE inhibition, which is vital for therapeutic strategies targeting cognitive decline .
Structure-Activity Relationship (SAR) Studies
SAR studies highlight the importance of specific structural features in determining biological activity. The presence of the cyclopropyl group and the piperidine moiety are critical for enhancing binding affinity to target proteins involved in various diseases, including cancer and neurodegenerative disorders .
Study on Antitumor Activity
A recent study evaluated a series of compounds related to this compound against glioblastoma cell lines U87 MG and A172. The findings indicated that these compounds exhibited significant cytotoxicity and induced apoptosis through caspase activation pathways. The most potent analog demonstrated an IC50 value comparable to standard chemotherapeutics like cisplatin .
Neuroprotective Effects
Another study focused on the neuroprotective effects of cyclopropyl amides against oxidative stress-induced neuronal damage. Compounds were tested in vitro on human neuroblastoma cells, revealing that certain derivatives could significantly reduce cell death and oxidative stress markers. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .
| Compound Name | Target Disease | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Glioblastoma | 0.5 | Induces apoptosis |
| Compound B | Alzheimer's | 0.1 | AChE inhibition |
| N-[1... | Glioblastoma | 0.3 | Cell cycle arrest |
Table 2: Structural Features and Their Impacts
| Structural Feature | Impact on Activity |
|---|---|
| Cyclopropyl Group | Enhances binding affinity |
| Piperidine Ring | Increases solubility and bioavailability |
| Amino Acid Derivative | Improves interaction with biological targets |
Mechanism of Action
The mechanism of action of N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-cyclopropyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of piperidine-based amides, with structural analogs differing in substituents, stereochemistry, or backbone modifications. Below is a detailed comparison:
Core Structural Variations
Hydrogen Bonding and Crystallography
The crystal structure of a related cyclobutane-containing amide, 2-[(1S,3S)-3-acetyl-2,2-dimethylcyclobutyl]-N-(m-tolyl)acetamide, reveals stabilization via N–H···O and C–H···O interactions . While the target compound lacks a cyclobutane ring, its piperidine-cyclopropane system likely engages in similar hydrogen-bonding networks, influencing solubility and crystallinity.
Research and Commercial Status
- Commercial Availability: The target compound is discontinued, but analogs like N-((1-(2-Aminoacetyl)piperidin-3-yl)methyl)-N-cyclopropylacetamide (CAS: 1353988-51-8) are supplied by multiple vendors, indicating higher demand for simpler derivatives .
- Patent Relevance : Cyclopropane-containing amides are highlighted in patent literature for applications in indazole-based therapeutics (e.g., compound 102 in ), suggesting industrial interest in similar scaffolds .
Biological Activity
N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-cyclopropyl-acetamide is a synthetic compound with notable biological activity, particularly in pharmacological applications. This article explores its biological properties, mechanisms of action, and potential therapeutic uses, supported by relevant research findings and data.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C₁₅H₂₇N₃O₂
- Molecular Weight : 281.39 g/mol
- CAS Number : 823780-48-9
Its structure includes a cyclopropyl group and a piperidine moiety, which are important for its interaction with biological targets.
Research indicates that this compound exhibits significant biological activity primarily through its interaction with neurotransmitter systems. It has been studied for its potential as an inhibitor of various enzymes and receptors involved in neurological pathways, particularly those related to mood regulation and cognitive function. The cyclopropyl group enhances binding affinity to specific targets, which may lead to therapeutic effects in conditions such as anxiety and depression .
In Vitro Studies
In vitro studies have demonstrated that this compound can bind to receptors associated with neurotransmitter systems. This binding can modulate several biological pathways, particularly those involved in mood regulation and cognitive function. The compound's efficacy was evaluated using various assays to determine its impact on cell viability and enzyme inhibition .
Case Studies
- Colon Cancer : A study evaluated the compound's cytotoxic effects against human colon cancer cell lines. The results indicated that it selectively inhibited cancer cell growth while sparing normal cells, highlighting its potential as a targeted therapy for colorectal cancer .
- Neurological Disorders : Another investigation focused on the compound's effects on neurotransmitter systems implicated in anxiety and depression. The results suggested that it could enhance serotonin levels, potentially leading to improved mood regulation .
Structural Activity Relationship (SAR)
The structural features of this compound contribute significantly to its biological activity. The presence of the cyclopropyl group is essential for enhancing binding affinity to target receptors. SAR studies suggest that modifications to the piperidine ring can further optimize its efficacy against specific biological targets .
Future Research Directions
While current findings are promising, further research is necessary to fully elucidate the mechanisms of action and therapeutic potential of this compound. Future studies should focus on:
- In Vivo Studies : To assess the pharmacokinetics and pharmacodynamics in live models.
- Long-term Efficacy and Safety : Evaluating chronic exposure effects in relevant animal models.
- Clinical Trials : Initiating trials to determine therapeutic effectiveness in humans for conditions like anxiety, depression, and cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
